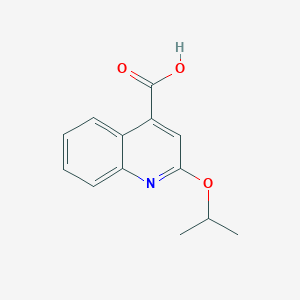

2-(Propan-2-yloxy)quinoline-4-carboxylic acid

カタログ番号 B2761182

CAS番号:

145970-06-5

分子量: 231.251

InChIキー: PAMQDAXSKBZTQX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

IPQA can be synthesized through various routes, including the reaction of 2-chloroquinoline with isopropyl alcohol and potassium carbonate, or the reaction of quinoline-2-carboxylic acid with isopropanol and phosphorus pentoxide.Molecular Structure Analysis

The molecular formula of IPQA is C13H13NO3. Its chemical structure consists of a quinoline ring attached to a carboxylic acid and an isopropoxy group.Physical And Chemical Properties Analysis

IPQA has a molecular weight of 231.251 g/mol and a melting point of 254-257°C. It has a weakly acidic pKa of 4.62 and is soluble in organic solvents such as acetonitrile, methanol, and chloroform.科学的研究の応用

Molecular Recognition and Chiral Discrimination

- Chiral Solute Recognition: Optically pure derivatives of quinoline, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been utilized as chiral solvating agents. This application is significant for molecular recognition, especially for distinguishing enantiomers of various acids using NMR and fluorescence spectroscopy. The method has practical applications in quantitative determination and analysis (Khanvilkar & Bedekar, 2018).

Antioxidant and Antibacterial Properties

- Synthesis of Phenolic Esters and Amides: Quinoline derivatives have been synthesized with demonstrated in vitro antioxidant and antibacterial activities. Certain compounds show good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Some derivatives exhibit comparable antibacterial potency to ampicillin against various bacteria (Shankerrao, Bodke, & Mety, 2013).

Chemical Interactions and Binding Abilities

- Binding with Amino and Carboxylic Acids: Quinoline-containing receptors with amide and ester bonds have been synthesized to study their binding abilities with amino acids, carboxylic acids, and mineral acids. These studies involve observing changes in fluorescence intensity, contributing to our understanding of molecular interactions in various chemical contexts (Kalita et al., 2011).

Role in Metal Ion Extraction

- Chelating Ion Exchangers: Quinoline-2-carboxylic acids, with different substituents, have been used to graft onto polymers for extracting metal ions from aqueous solutions. The structure of these acids significantly affects metal ion selectivities, which is crucial for applications like removing cadmium from phosphoric acid (Moberg et al., 1990).

Synthesis and Reactivity Studies

- Condensation and Substitution Reactions: Research on quinoline derivatives, including 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, has contributed to our understanding of their synthesis and reactivity. Electrophilic substitution reactions of these compounds have been explored, providing insights into their chemical behavior (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Safety and Hazards

作用機序

Target of Action

The primary targets of 2-(Propan-2-yloxy)quinoline-4-carboxylic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the compound’s targets and mode of action are identified.

特性

IUPAC Name |

2-propan-2-yloxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)17-12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMQDAXSKBZTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC2=CC=CC=C2C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)

![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)

![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)

![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)